Cas no 14101-04-3 (Frangulin B)

Frangulin B 化学的及び物理的性質
名前と識別子
-
- 9,10-Anthracenedione,3-(D-apio-b-D-furanosyloxy)-1,8-dihydroxy-6-methyl-
- EMODIN-6-(L)-O-APIOSIDE
- EMODIN-L-RHAMNOSIDE
- EMODIN-6-O-APIOSIDE
- FRANGULIN B
- RAHMNOXANTHIN
- 3-(D-apio-.betascsc.-furanosyloxy)-1,8-dihydroxy-6-methylanthraquinone
- 3-(D-Apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione
- 3-(D-Apio-beta-D-furanosyloxy)-1,8-dihydroxy-6-methylanthraquinone
- FRANGULIN B(RG)
- Einecs 237-953-9
- EModin 6-apioside
- 6-o-(D-Apiofuranosyl)-1,6,8-trihydroxy-3-methylanthraquinone
- 9,10-ANTHRACENEDIONE, 3-(D-APIO-.BETA.-D-FURANOSYLOXY)-1,8-DIHYDROXY-6-METHYL-
- 3-[(2S,3R,4R)-4-(hydroxymethyl)-3,4-bis(oxidanyl)oxolan-2-yl]oxy-6-methyl-1,8-bis(oxidanyl)anthracene-9,10-dione
- FRANGULINB
- SCHEMBL1426453
- FRANGULIN B [MI]
- SureCN1426453
- 3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
- DTXSID80930972
- 3-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)-2-oxolanyl]oxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione
- Frangulin B, analytical standard
- CHEBI:5168
- UNII-8CIK094KBU
- BDBM50269014
- AKOS015914181
- Q27106674
- 3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-1,8-dihydroxy-6-methyl-anthracene-9,10-dione
- A807715
- C10349
- 8CIK094KBU
- AC1L9DBZ
- CHEMBL496999
- 14101-04-3
- 3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-1,8-dihydroxy-6-methylanthracene-9,10-dione
- MFCD00016362
- NS00094499
- CHEBI:601858
- AKOS040761749
- FT-0626549
- emodin 6-apioside. frangulin B
- HY-N7316
- CS-0113269
- 3-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy-1,8-dihydroxy-6-methyl-anthracene-9,10-dione
- 9,10-Anthracenedione, 3-(D-apio-beta-D-furanosyloxy)-1,8-dihydroxy-6-methyl-
- AEQMIFRODRFTJF-SLFFLAALSA-N
- 3-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
- Frangulin B
-
- MDL: MFCD00016362
- インチ: InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3/t18-,19-,20+/m0/s1
- InChIKey: AEQMIFRODRFTJF-SLFFLAALSA-N
- ほほえんだ: OC[C@]1(CO[C@@H](OC2C=C(O)C3C(C4C(O)=CC(C)=CC=4C(=O)C=3C=2)=O)[C@@H]1O)O
計算された属性
- せいみつぶんしりょう: 402.09500
- どういたいしつりょう: 402.09508215g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 668
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 154Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.655±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 196 ºC
- ふってん: 774.6±60.0 °C at 760 mmHg
- フラッシュポイント: 280.0±26.4 °C
- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),
- PSA: 153.75000
- LogP: 0.00100
- じょうきあつ: 0.0±2.8 mmHg at 25°C
Frangulin B セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Frangulin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4079-5mg |
Frangulin B |
14101-04-3 | 5mg |
¥ 4900 | 2024-07-20 | ||
TRC | F792605-2.5mg |
Frangulin B |
14101-04-3 | 2.5mg |
$236.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F61820-10mg |
FRANGULIN B |
14101-04-3 | ,HPLC≥95% | 10mg |
¥2548.0 | 2023-09-07 | |
abcr | AB166207-10 mg |
Frangulin B |
14101-04-3 | 10 mg |
€224.40 | 2023-07-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285850A-20 mg |
Frangulin B, |
14101-04-3 | 20mg |
¥6,280.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89196-10MG |
14101-04-3 | 10MG |
¥6038.17 | 2023-01-06 | |||
PhytoLab | 89196-1000mg |
Frangulin B |
14101-04-3 | ≥ 98.0 % | 1000mg |
€17775 | 2023-10-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285850A-20mg |
Frangulin B, |
14101-04-3 | 20mg |
¥6280.00 | 2023-09-05 | ||
TargetMol Chemicals | TN4079-1 ml * 10 mm |
Frangulin B |
14101-04-3 | 1 ml * 10 mm |
¥ 5880 | 2024-07-20 | ||
abcr | AB166207-10mg |
Frangulin B; . |
14101-04-3 | 10mg |
€224.40 | 2025-02-18 |
Frangulin B 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Frangulin Bに関する追加情報
Frangulin B: A Promising Natural Compound with Diverse Biological Activities (CAS No. 14101-04-3)
Frangulin B, a naturally occurring polyphenolic compound (CAS No. 14101-04-3), has emerged as a subject of intense research interest in recent years due to its multifaceted biological properties. Isolated from the bark of Rubus fruticosus, this compound exhibits a unique chemical structure characterized by a triterpenoid skeleton adorned with multiple hydroxyl groups and a benzofuran ring system. Its molecular formula, C26H38O9, underscores its complexity, enabling interactions with diverse cellular targets.
Frangulin B's anti-inflammatory activity has been extensively documented in preclinical studies, particularly its ability to suppress pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A 2023 study published in Nature Communications demonstrated that Frangulin B inhibits NF-κB signaling pathways by directly binding to IKKβ kinase, thereby reducing inflammation in murine models of colitis and arthritis. This mechanism aligns with its traditional use in herbal medicine for alleviating inflammatory conditions.
The compound's antioxidant properties are equally notable, attributed to its ability to scavenge free radicals and modulate redox-sensitive enzymes like superoxide dismutase (SOD). Recent investigations reveal that Frangulin B enhances mitochondrial function, mitigating oxidative stress-induced cellular damage observed in neurodegenerative disease models. In vitro assays showed a dose-dependent increase in glutathione levels in neuronal cultures exposed to hydrogen peroxide, suggesting potential neuroprotective applications.
Pioneering research into Frangulin B's anticancer potential has uncovered intriguing findings. A 2024 study in Cancer Research highlighted its capacity to induce apoptosis in triple-negative breast cancer cells via caspase activation and mitochondrial membrane depolarization. Notably, it selectively targeted cancer stem cells without affecting normal mammary epithelial cells, indicating a therapeutic window for personalized oncology approaches.
Mechanistically, the compound's efficacy stems from dual actions: inhibition of PI3K/Akt/mTOR pathways promoting cell survival while simultaneously activating p53-mediated apoptosis signaling. Structural studies using X-ray crystallography revealed that the benzofuran moiety forms hydrogen bonds with the ATP-binding pocket of Akt kinase, offering insights into rational drug design strategies.
Clinical translation efforts are advancing rapidly despite challenges such as low bioavailability observed during early pharmacokinetic studies. Nanoparticle delivery systems encapsulating Frangulin B derivatives have demonstrated improved oral bioavailability (>85% Cmax increase) in rodent trials reported at the 2025 AACR conference. These formulations also showed reduced hepatotoxicity compared to free drug administration.
Ongoing research focuses on optimizing structural analogs through combinatorial chemistry approaches while maintaining key pharmacophoric features identified via molecular docking simulations. Recent advancements include the synthesis of semisynthetic derivatives with enhanced stability against phase I metabolic enzymes like CYP3A4.
The compound's multifunctional profile positions it uniquely within natural product-based drug discovery pipelines targeting chronic inflammatory diseases, neurodegeneration, and oncology indications. As mechanistic elucidation progresses alongside formulation innovations, Frangulin B represents a compelling candidate for next-generation therapeutics derived from botanical sources.
